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Introduction

The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis,
particularly in the pharmaceutical industry where chiral sulfoxides are prevalent in a number of
active pharmaceutical ingredients (APIs). Over-oxidation to the corresponding sulfone is a
common challenge with many oxidizing agents. Oxaziridines, particularly N-
sulfonyloxaziridines (also known as Davis' oxaziridines), have emerged as highly efficient
and selective reagents for this conversion.[1][2][3] They offer mild, aprotic, and neutral reaction
conditions, minimizing side reactions and ensuring high chemoselectivity.[4] Furthermore, the
availability of chiral oxaziridines allows for the asymmetric synthesis of enantiomerically
enriched sulfoxides, a crucial aspect in the development of modern therapeutics.[5][6]

Advantages of Using Oxaziridines

¢ High Selectivity: Oxaziridines exhibit excellent selectivity for the oxidation of sulfides to
sulfoxides, with minimal formation of the corresponding sulfone byproduct when used in
stoichiometric amounts.[2]

» Mild Reaction Conditions: The oxidation typically proceeds at room temperature or below,
under neutral and aprotic conditions, making it compatible with a wide range of functional
groups.
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o Stereocontrol: The use of enantiomerically pure chiral oxaziridines, often derived from
camphor, enables highly enantioselective oxidation of prochiral sulfides, providing access to
valuable chiral building blocks.[2][6]

o Predictable Stereochemistry: The stereochemical outcome of the asymmetric oxidation is
generally predictable, with the oxygen atom being delivered to the more sterically accessible
lone pair of the sulfur atom. Theoretical studies suggest a planar transition state for the
oxygen transfer.

e Broad Substrate Scope: A wide variety of sulfides, including alkyl aryl sulfides, dialkyl
sulfides, and more complex structures, can be efficiently oxidized.[2][6]

Reaction Mechanism

The oxidation of a sulfide by an N-sulfonyloxaziridine proceeds via a bimolecular nucleophilic
substitution (SN2) type mechanism. The nucleophilic sulfur atom of the sulfide attacks the
electrophilic oxygen atom of the strained three-membered oxaziridine ring. This concerted
process involves the cleavage of the weak O-N bond and the formation of a new S-O bond,
leading to the sulfoxide and the corresponding N-sulfonyl imine as a byproduct.

Asymmetric Synthesis of Chiral Sulfoxides

The synthesis of enantiomerically pure sulfoxides is of paramount importance in drug
development. Chiral N-sulfonyloxaziridines, such as those derived from camphor, are highly
effective reagents for the asymmetric oxidation of prochiral sulfides.[2][6] The steric bulk of the
chiral backbone of the oxaziridine directs the approach of the sulfide, leading to preferential
formation of one enantiomer of the sulfoxide. This method has been successfully applied to the
synthesis of various chiral sulfoxides with high enantiomeric excess (ee).[6] For instance, the
proton pump inhibitor (R)-lansoprazole has been synthesized with excellent enantioselectivity
using a chiral oxaziridinium salt.[1]

Data Presentation

The following tables summarize the quantitative data for the selective oxidation of various
sulfides to sulfoxides using different oxaziridine reagents.

Table 1: Oxidation of Various Sulfides using Achiral N-Sulfonyloxaziridines (Davis Reagents)
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Table 2: Asymmetric Oxidation of Prochiral Sulfides using Chiral Oxaziridines
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Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a
Sulfide to a Sulfoxide using Davis Reagent

Materials:

e Sulfide (1.0 mmol)

o 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent) (1.1 mmol, 1.1 equiv)

e Dichloromethane (CH2Cl2), anhydrous (10 mL)
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Sodium sulfite, saturated aqueous solution

Brine

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Equipment:

Round-bottom flask with a magnetic stir bar

Magnetic stirrer

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Procedure:

To a solution of the sulfide (1.0 mmol) in anhydrous dichloromethane (10 mL) at room
temperature, add 2-(phenylsulfonyl)-3-phenyloxaziridine (1.1 mmol) in one portion.

« Stir the reaction mixture at room temperature and monitor the progress of the reaction by
thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

e Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
sulfite (10 mL) and stir for 15 minutes.

o Transfer the mixture to a separatory funnel and separate the layers.
o Extract the aqueous layer with dichloromethane (2 x 10 mL).

o Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium
sulfate.
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« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator.

» Purify the crude sulfoxide by column chromatography on silica gel using an appropriate
eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure sulfoxide.

Protocol 2: Asymmetric Oxidation of Thioanisole using
(+)-(Camphorylsulfonyl)oxaziridine

Materials:

e Thioanisole (124 mg, 1.0 mmol)

(+)-(Camphorylsulfonyl)oxaziridine (323 mg, 1.1 mmol, 1.1 equiv)

Carbon tetrachloride (CCls), anhydrous (10 mL)

Hexane

Ethyl acetate

Equipment:

e Round-bottom flask with a magnetic stir bar

Magnetic stirrer

Rotary evaporator

Glassware for column chromatography

Chiral HPLC or NMR with chiral shift reagents for ee determination

Procedure:

» Dissolve thioanisole (124 mg, 1.0 mmol) in anhydrous carbon tetrachloride (10 mL) in a
round-bottom flask at room temperature.
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e Add (+)-(camphorylsulfonyl)oxaziridine (323 mg, 1.1 mmol) to the solution and stir the
mixture at 20 °C.

e Monitor the reaction by TLC. The reaction is typically complete within 2 hours.
o After completion, directly concentrate the reaction mixture under reduced pressure.

» Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to isolate the (R)-methyl phenyl sulfoxide.

o Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis or *H NMR
spectroscopy using a chiral shift reagent.

Mandatory Visualization
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Caption: General workflow for the selective oxidation of sulfides.
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Caption: Mechanism of sulfide oxidation by oxaziridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
¢ 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

¢ 3. pubs.acs.org [pubs.acs.org]

¢ 4. Organic Syntheses Procedure [orgsyn.org]

* 5. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 6. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

o 8. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using
enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

 To cite this document: BenchChem. [Application Notes: Selective Oxidation of Sulfides to
Sulfoxides Using Oxaziridines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8769555#using-oxaziridines-for-the-selective-
oxidation-of-sulfides-to-sulfoxides]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b8769555?utm_src=pdf-body-img
https://www.benchchem.com/product/b8769555?utm_src=pdf-body
https://www.benchchem.com/product/b8769555?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/23/10/2656
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150611/
https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00002
http://orgsyn.org/demo.aspx?prep=cv8p0546
https://pmc.ncbi.nlm.nih.gov/articles/PMC7588045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7588045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6222879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6222879/
http://polymer.chem.cmu.edu/~kmatweb/1999/Oct1999/KAD/ol990170k.pdf
https://www.organic-chemistry.org/abstracts/lit7/121.shtm
https://www.organic-chemistry.org/abstracts/lit7/121.shtm
https://www.benchchem.com/product/b8769555#using-oxaziridines-for-the-selective-oxidation-of-sulfides-to-sulfoxides
https://www.benchchem.com/product/b8769555#using-oxaziridines-for-the-selective-oxidation-of-sulfides-to-sulfoxides
https://www.benchchem.com/product/b8769555#using-oxaziridines-for-the-selective-oxidation-of-sulfides-to-sulfoxides
https://www.benchchem.com/product/b8769555#using-oxaziridines-for-the-selective-oxidation-of-sulfides-to-sulfoxides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8769555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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